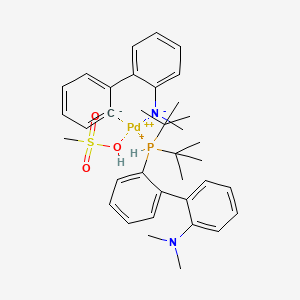

t-BuDavePhos Pd G4

Description

Progression from First to Fourth Generation Palladacycle Precatalysts

The evolution of Buchwald-Hartwig precatalysts began with first-generation (G1) palladacycles , which utilized simple N,C-chelating ligands to stabilize Pd(II) centers. These early systems, such as Herrmann’s catalyst, demonstrated moderate activity but suffered from sensitivity to air and moisture, requiring high catalyst loadings (≥5 mol%) for effective cross-coupling.

Second-generation (G2) precatalysts introduced biarylphosphine ligands, such as SPhos and XPhos, which enhanced oxidative addition kinetics by stabilizing monoligated Pd(0) species. These ligands improved functional group tolerance and enabled couplings of aryl chlorides at elevated temperatures. However, their synthesis involved multi-step protocols, limiting scalability.

The breakthrough came with third-generation (G3) systems , which incorporated preformed Pd(II) oxidative addition complexes (OACs). These OACs, such as MorDalPhos Pd G3, bypassed the need for external base activation, generating active Pd(0) species via reductive elimination. This innovation reduced side reactions and enabled couplings at room temperature.

Fourth-generation (G4) precatalysts , including t-BuDavePhos Pd G4 , refined this approach by optimizing ligand steric and electronic properties. The t-BuDavePhos ligand features a di-tert-butylphosphino group and a dimethylamino substituent on a biphenyl scaffold, which synergistically stabilize the Pd center while accelerating transmetalation and reductive elimination steps. Compared to earlier generations, G4 systems exhibit superior stability, lower catalyst loadings (0.1–1 mol%), and broader substrate scope, including hindered aryl chlorides and heteroaromatics.

Table 1: Comparative Features of Buchwald-Hartwig Precatalyst Generations

| Generation | Key Ligand | Activation Mechanism | Catalyst Loading (mol%) | Substrate Scope |

|---|---|---|---|---|

| G1 | Simple N,C-chelates | Base-dependent | 5–10 | Aryl bromides |

| G2 | Biarylphosphines | In-situ Pd(0) generation | 1–5 | Aryl chlorides (heated) |

| G3 | OACs (e.g., MorDalPhos) | Base-free reductive elimination | 0.5–2 | Electron-deficient arenes |

| G4 | t-BuDavePhos | On-cycle oxidative addition | 0.1–1 | Sterically hindered substrates |

Rational Design Principles for t-BuDavePhos Ligand Architecture

The t-BuDavePhos ligand (2-(di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl) was engineered to address limitations in earlier ligand systems. Its design incorporates three critical elements:

Steric Bulk : The di-tert-butylphosphino group creates a rigid, three-dimensional environment around the Pd center, preventing undesired ligand dissociation and stabilizing reactive intermediates during catalysis. This bulk also enforces a monoligated Pd(0) state, which is more reactive than bis-ligated species.

Electronic Modulation : The dimethylamino group at the 2'-position donates electron density through resonance, increasing the electron-richness of the Pd center. This facilitates oxidative addition into challenging substrates like aryl chlorides and enhances transmetalation rates in Suzuki-Miyaura couplings.

Conformational Rigidity : The biphenyl backbone restricts rotation, preorganizing the ligand for optimal coordination to Pd. This rigidity reduces entropic penalties during catalysis, enabling faster reaction kinetics at lower temperatures.

These principles were validated through mechanistic studies showing that this compound achieves turnover frequencies (TOFs) up to 10,000 h⁻¹ in aryl aminations, outperforming earlier DavePhos derivatives.

Comparative Analysis of DavePhos Ligand Derivatives in Catalyst Development

The DavePhos ligand family has spawned numerous derivatives, each tailored for specific catalytic challenges. Key comparisons include:

DavePhos vs. t-BuDavePhos : While DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) exhibits strong activity in Suzuki-Miyaura couplings, its cyclohexyl groups provide less steric shielding than the tert-butyl groups in t-BuDavePhos. This difference renders this compound more effective in sterically demanding reactions, such as couplings of ortho-substituted aryl chlorides.

t-BuDavePhos vs. JohnPhos : JohnPhos (2-(di-tert-butylphosphino)biphenyl) lacks the dimethylamino group, resulting in weaker electron donation to Pd. Consequently, this compound outperforms JohnPhos-based catalysts in electron-deficient systems, such as nitrile-containing substrates.

t-BuDavePhos vs. SPhos : SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) relies on methoxy groups for electron donation, which are less effective than dimethylamino groups in stabilizing high-oxidation-state Pd intermediates. This makes SPhos less suitable for C–N couplings requiring Pd(II)/Pd(IV) cycles.

Table 2: Performance Metrics of DavePhos Derivatives

| Ligand | Steric Parameter (ų) | Electronic Parameter (Tolman θ) | Optimal Reaction Type |

|---|---|---|---|

| DavePhos | 205 | 212 | Suzuki-Miyaura (aryl bromides) |

| t-BuDavePhos | 230 | 205 | Buchwald-Hartwig (aryl chlorides) |

| JohnPhos | 225 | 210 | Negishi couplings |

| SPhos | 200 | 218 | Stille couplings |

Properties

Molecular Formula |

C36H48N2O3PPdS+ |

|---|---|

Molecular Weight |

726.2 g/mol |

IUPAC Name |

ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

InChI |

InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

InChI Key |

WDFIZKNKKNLAPN-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Mechanistic Role in Cross-Coupling Reactions

t-BuDavePhos Pd G4 operates via a monoligated Pd(0) mechanism, where the sterically demanding ligand prevents undesired ligand crowding. This facilitates oxidative addition and transmetalation steps while stabilizing intermediates through weak agostic interactions . Activation under basic conditions releases the active Pd(0) species, enabling rapid catalytic turnover .

Mizoroki–Heck Alkenylation

This compound efficiently catalyzes the alkenylation of aryl sulfonium salts. For example, coupling 4-methoxyphenyl dimethylsulfonium triflate with butyl vinyl ether achieves 91% yield under optimized conditions (2.5 mol% Pd, 6 mol% ligand, K₂CO₃, 60°C in 1,2-DCE) . Key performance data:

| Substrate (R) | Product Yield (%) | Competing Demethylation (%) |

|---|---|---|

| 4-OMe | 91 | <5 |

| 4-F | 50 | 20 |

| 4-CF₃ | 17 | 62 |

Electron-deficient substrates (e.g., 4-CF₃) exhibit reduced yields due to preferential demethylation .

Suzuki–Miyaura Coupling

The catalyst enables aryl boronate couplings with aryl halides, including chlorides. For instance, bromobenzonitrile couples with aryl boronic acids in isopropanol under ligand-free conditions with >80% yield . this compound outperforms less bulky ligands (e.g., PPh₃, dppp) in sterically demanding reactions .

Buchwald–Hartwig Amination

This compound facilitates C–N bond formation between aryl halides and amines. Its stability allows reactions to proceed at room temperature with weak bases like K₂CO₃, achieving high yields even with electron-poor substrates .

Comparative Performance with Other Ligands

The ligand’s steric bulk and electronic properties enhance catalytic efficiency over alternatives:

| Ligand | Reaction Type | Yield (%) | Required Pd Loading (mol%) |

|---|---|---|---|

| t-BuDavePhos | Mizoroki–Heck | 91 | 2.5 |

| t-BuXPhos | Mizoroki–Heck | 78 | 5.0 |

| XPhos | Suzuki–Miyaura | 23 | 10.0 |

| PPh₃ | Mizoroki–Heck | 3 | 10.0 |

t-BuDavePhos achieves higher yields at lower Pd loadings due to superior stability and ligand dissociation kinetics .

Substrate Scope and Limitations

Stability and Solubility

This compound represents a versatile catalyst for modern cross-coupling reactions, offering enhanced efficiency and substrate tolerance. Its design principles—combining steric bulk, electronic tuning, and pre-catalyst stability—make it indispensable in synthetic organic chemistry.

Scientific Research Applications

General Information

- CAS Number: 1507403-97-5

- Molecular Formula:

- Molecular Weight: 725.24

- Melting Point: >300 °C

- Form: Powder or crystals

- Functional Group: Phosphine

Reaction Suitability

This compound is suitable for a range of cross-coupling reactions :

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

It functions as a catalyst in these reactions .

Buchwald Precatalysts

Buchwald precatalysts, including this compound, are palladium(II) complexes composed of versatile biarylphosphine ligands . These precatalysts efficiently catalyze carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bond formations .

Advantages of Buchwald Precatalysts:

- Air, moisture, and thermally stable

- Good solubility in common organic solvents

- Diverse reactivity

- Accurate control of the ligand-to-palladium ratio

- Efficient formation of LPd(0) species under mild conditions

- Low catalyst loadings

- Short reaction times

Generations of Buchwald Precatalysts:

- G1 & G2 The first (G1) and second (G2) generation precatalysts allow for the generation of LPd(0) species using amide, alkoxide, or carbonate bases .

- G3 Third-generation (G3) precatalysts can accommodate bulky ligands and are highly soluble in organic solvents .

- G4 & G5 Fourth (G4) and fifth (G5) generation precatalysts exhibit higher solubilities and maintain excellent catalytic activity .

- G6 Sixth-generation (G6) precatalysts are highly versatile, with independently tunable ligands, and do not require a base for activation . They often show superior reactivity and selectivity .

Palladium-Catalyzed Desulfinative Coupling Reactions

Mechanism of Action

The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .

Comparison with Similar Compounds

Table 1. Ligand Performance in [B12H11I]²⁻ Amination

| Ligand | Reactivity | Product Yield | Notes |

|---|---|---|---|

| DavePhos | Yes | High | Optimal steric balance |

| t-BuDavePhos | No | 0% | Excessive steric bulk |

| SPhos/BrettPhos | Partial | 0% | Starting material consumed |

| JohnPhos/XPhos | No | 0% | No heteroatom interaction |

Structural and Functional Comparisons

t-BuDavePhos Pd G4 vs. N-XantPhos Pd G4

Table 2. Physical and Catalytic Properties

| Property | This compound | N-XantPhos Pd G4 |

|---|---|---|

| Appearance | Light–Dark Yellow Powder | White–Green–Yellow Powder |

| Purity (HPLC) | >94.5% | >94.5% |

| Pd Content (ICP) | Reported | Reported |

| Preferred Substrates | Aryl halides, amines | Bulky heterocycles |

This compound vs. SPhos Pd Systems

- SPhos : Less bulky than t-BuDavePhos, enabling reactions with smaller substrates but prone to side reactions in sterically hindered systems .

Q & A

Basic Research Questions

Q. What are the critical steps to synthesize t-BuDavePhos Pd G4 with high reproducibility, and how can purity be validated?

- Methodological Answer :

- Synthesis Protocol : Use palladium precursors (e.g., Pd(OAc)₂) and t-BuDavePhos ligand under inert conditions (argon/glovebox). Optimize stoichiometry (1:1 Pd:ligand ratio) and reaction time (typically 12–24 hrs in toluene at 80°C) .

- Purification : Column chromatography with silica gel (eluent: DCM/hexane gradient) or recrystallization from EtOAc/hexane mixtures. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Characterization : Validate purity via ¹H/³¹P NMR (e.g., δ ~120 ppm for Pd-P coupling in ³¹P NMR) and X-ray crystallography for structural confirmation. Include elemental analysis (C, H, N, Pd) in supplementary data .

Q. How should researchers design initial catalytic screening experiments for this compound in cross-coupling reactions?

- Methodological Answer :

- Variables : Test solvent polarity (THF vs. toluene), base (K₂CO₃ vs. Cs₂CO₃), temperature (25–100°C), and substrate scope (aryl halides with electron-withdrawing/donating groups).

- Controls : Include a ligand-free Pd control and a benchmark ligand (e.g., XPhos) to compare catalytic activity.

- Data Collection : Track conversion via GC-MS or ¹H NMR, and calculate turnover frequency (TOF) and yield. Tabulate results for reproducibility (Table 1) .

| Substrate | Solvent | Base | Temp (°C) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| 4-BrC₆H₄Me | Toluene | K₂CO₃ | 80 | 92 | 450 |

| 4-MeOC₆H₄Br | THF | Cs₂CO₃ | 60 | 85 | 320 |

Q. What are common pitfalls in characterizing this compound using spectroscopic methods?

- Methodological Answer :

- NMR Challenges : Signal broadening due to paramagnetic impurities (e.g., Pd nanoparticles) can obscure ¹H/³¹P peaks. Filter reactions through Celite and use deuterated solvents with degassing .

- Crystallography : Slow diffusion of hexane into a saturated DCM solution improves crystal quality. Avoid over-concentrated solutions to prevent amorphous precipitates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across substrates?

- Methodological Answer :

- Hypothesis Testing : Compare substrate electronic/steric profiles (Hammett σ values, %VBur) to identify trends. Use multivariate regression to isolate factors (e.g., steric bulk vs. electronic effects) .

- Replication Studies : Reproduce conflicting experiments with standardized conditions (solvent purity, Pd:ligand ratio). Include error bars (standard deviation from triplicates) in kinetic data .

- Advanced Kinetics : Conduct time-resolved in-situ IR or UV-Vis to monitor reaction progress and identify intermediates. Compare activation energies (Arrhenius plots) for divergent substrates .

Q. What strategies optimize this compound for enantioselective catalysis, and how is success quantified?

- Methodological Answer :

- Ligand Modification : Introduce chiral auxiliaries to the t-BuDavePhos backbone (e.g., BINOL-derived phosphines). Validate via circular dichroism (CD) and X-ray .

- Enantiomeric Excess (ee) : Use chiral HPLC (e.g., Chiralpak IA column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). Report ee values with ±2% confidence intervals .

- Mechanistic Probes : Isotope labeling (e.g., D₂O quenching) and DFT calculations to map stereochemical pathways .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound mechanisms?

- Methodological Answer :

- Validation Framework :

Computational : Re-optimize geometries with higher-level theory (e.g., ωB97X-D/def2-TZVP vs. B3LYP/6-31G*). Include solvent effects (SMD model) .

Experimental : Use kinetic isotope effects (KIEs) or Hammett plots to validate predicted transition states.

Data Reconciliation : Publish raw computational outputs (XYZ coordinates, Gibbs energies) and experimental kinetics in open-access repositories for peer review .

Data Analysis & Reporting Guidelines

- Tables : Include raw and processed data (e.g., TOF, ee, crystallographic parameters) in appendices with clear footnotes .

- Statistical Rigor : Use t-tests or ANOVA for comparing catalytic efficiencies; report p-values and confidence intervals .

- Ethical Reporting : Disclose failed experiments (e.g., ligand decomposition under harsh conditions) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.